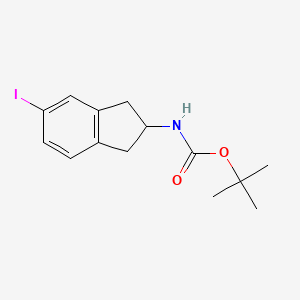
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates It features an indene ring system substituted with an iodine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the iodination of a precursor indene compound followed by the introduction of the tert-butyl carbamate group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent carbamation involves reacting the iodinated indene with tert-butyl isocyanate in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.
Oxidation: Oxidized indene derivatives.
Reduction: Reduced indene derivatives.
Hydrolysis: Corresponding amine and tert-butanol.
Scientific Research Applications
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2,3-dihydro-1H-inden-5-yl)carbamate
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- Methyl 2,3-dihydro-1H-inden-5-ylcarbamate
Uniqueness
tert-Butyl (5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. This iodine substitution can enhance the compound’s utility in various substitution reactions and potentially improve its biological activity compared to similar compounds without the iodine atom.
Properties
Molecular Formula |
C14H18INO2 |
|---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl N-(5-iodo-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-12-7-9-4-5-11(15)6-10(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
KLDAQKSYKVKMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


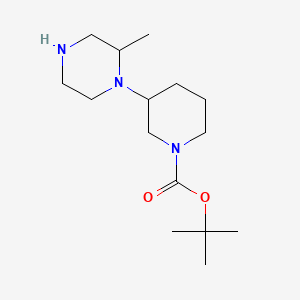
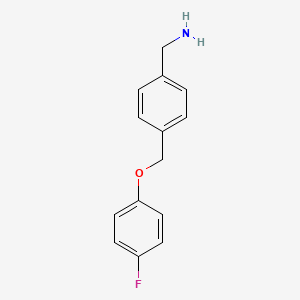
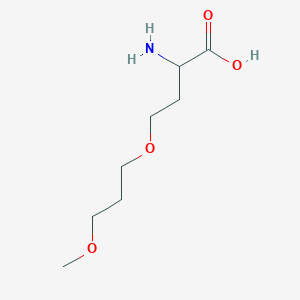
![6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
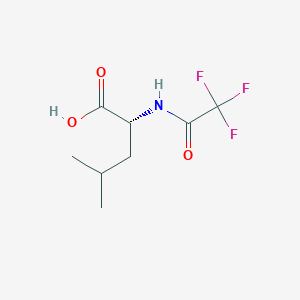
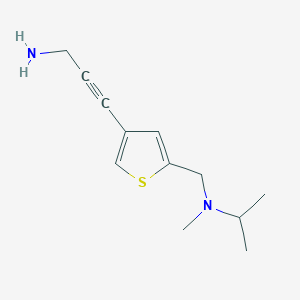
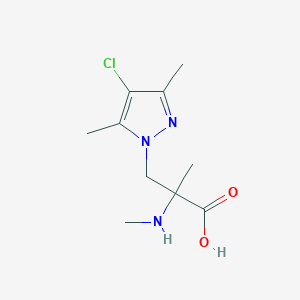
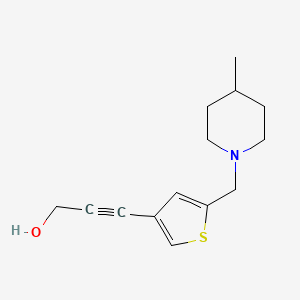
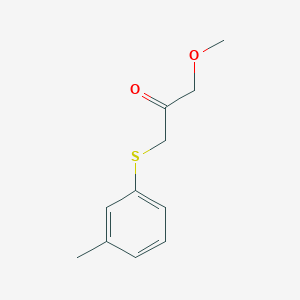

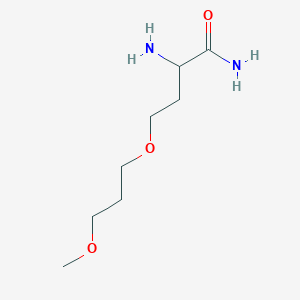
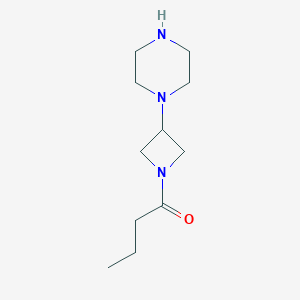
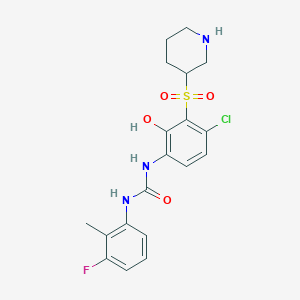
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
